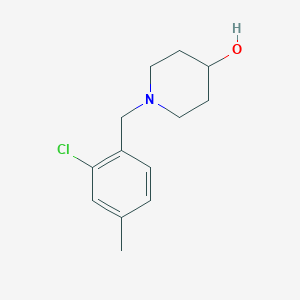

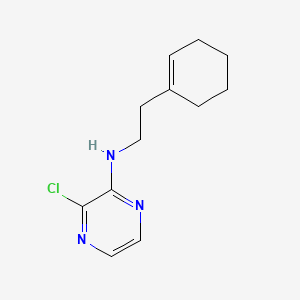

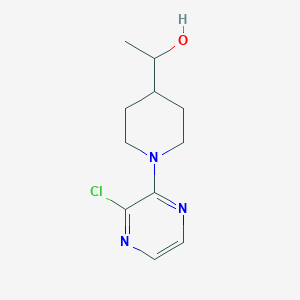

1-(2-Chloro-4-methylbenzyl)piperidin-4-ol

Descripción general

Descripción

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Nucleophilic Aromatic Substitution : The study of nucleophilic aromatic substitution reactions, including those involving piperidine derivatives, has been detailed, highlighting mechanisms and synthetic applications. Such reactions are fundamental in the synthesis of various chemical structures, including potentially those related to "1-(2-Chloro-4-methylbenzyl)piperidin-4-ol" (Pietra & Vitali, 1972).

Spiropiperidines in Drug Discovery : The synthesis strategies of spiropiperidines, which are closely related to piperidine derivatives, have been reviewed. These compounds are increasingly popular in drug discovery due to their complex and versatile structures (Griggs, Tape, & Clarke, 2018).

Pharmacological Applications

Dopamine D2 Receptor Ligands : Piperidine derivatives, including those structurally similar to "this compound," have been explored for their potential as ligands for dopamine D2 receptors. These studies focus on the therapeutic potential of such compounds in treating neuropsychiatric disorders (Jůza et al., 2022).

Antimicrobial and Environmental Impacts : The occurrence, fate, and behavior of chemical compounds, including parabens and their derivatives in aquatic environments, have been reviewed. While not directly related to "this compound," such studies highlight the broader environmental and toxicological considerations of chemical derivatives (Haman et al., 2015).

Toxicity and Safety Profiles

Designer Drug Abuse : Research on the abuse of designer drugs, including piperazine and piperidine derivatives, reviews their psychoactive and toxic properties. This area of study is crucial for understanding the potential impacts of novel compounds on public health (Biliński et al., 2012).

Enzymatic Degradation of Organic Pollutants : The use of enzymes, including those that might interact with piperidine derivatives, for the treatment of organic pollutants, indicates the potential for environmental remediation applications (Husain & Husain, 2007).

Mecanismo De Acción

Target of Action

The primary target of 1-(2-Chloro-4-methylbenzyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential co-receptor in the process of HIV-1 entry .

Mode of Action

This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The blockade of the CCR5 receptor by this compound prevents the entry of HIV-1 into cells .

Result of Action

The result of the action of this compound is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents HIV-1 from entering cells, thereby inhibiting the progression of the infection .

Análisis Bioquímico

Biochemical Properties

1-(2-Chloro-4-methylbenzyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor that is essential for HIV-1 entry into cells . The interaction between this compound and CCR5 involves a strong salt-bridge interaction, which is facilitated by the presence of a basic nitrogen atom in the compound. Additionally, the compound’s lipophilic groups enhance its binding affinity to the receptor .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving calcium mobilization . By acting as a CCR5 antagonist, this compound can inhibit the entry of HIV-1 into cells, thereby affecting gene expression and cellular metabolism. The compound’s ability to modulate these pathways highlights its potential therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s basic nitrogen atom forms a salt-bridge interaction with the CCR5 receptor, anchoring the ligand to the receptor site . This interaction inhibits the receptor’s function, preventing HIV-1 from entering the cell. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its activity over extended periods . Long-term studies have shown that this compound can sustain its inhibitory effects on CCR5, leading to prolonged suppression of HIV-1 entry into cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity to non-target cells . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves hydroxylation and conjugation reactions, which facilitate its excretion from the body . These metabolic processes are crucial for maintaining the compound’s bioavailability and reducing potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . The compound’s lipophilic nature enhances its ability to cross cell membranes, facilitating its distribution to various cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Propiedades

IUPAC Name |

1-[(2-chloro-4-methylphenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-10-2-3-11(13(14)8-10)9-15-6-4-12(16)5-7-15/h2-3,8,12,16H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZZLYXQIGMHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CCC(CC2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1474730.png)

![2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B1474740.png)

![3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1474741.png)